molecular formula C24H15Br2NO3 B405410 1,8-dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

1,8-dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Cat. No.: B405410
M. Wt: 525.2g/mol
InChI Key: TVSRUBBUGFFUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, a hydroxyphenyl group, and a pentacyclic framework, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1,8-Dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps, including the introduction of bromine atoms and the formation of the pentacyclic structure. Common synthetic routes include:

    Cyclization: The formation of the pentacyclic structure involves cyclization reactions, often catalyzed by acids or bases.

Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity, often through the use of advanced catalytic systems and reaction conditions.

Chemical Reactions Analysis

1,8-Dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The hydroxyphenyl group can participate in condensation reactions, forming larger molecular structures.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,8-Dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: The compound’s potential biological activity is being explored for the development of new pharmaceuticals.

    Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 1,8-Dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

1,8-Dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific pentacyclic framework and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H15Br2NO3

Molecular Weight

525.2g/mol

IUPAC Name

1,8-dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C24H15Br2NO3/c25-23-15-5-1-2-6-16(15)24(26,18-8-4-3-7-17(18)23)20-19(23)21(29)27(22(20)30)13-9-11-14(28)12-10-13/h1-12,19-20,28H

InChI Key

TVSRUBBUGFFUOR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3(C4C(C2(C5=CC=CC=C53)Br)C(=O)N(C4=O)C6=CC=C(C=C6)O)Br

Canonical SMILES

C1=CC=C2C(=C1)C3(C4C(C2(C5=CC=CC=C53)Br)C(=O)N(C4=O)C6=CC=C(C=C6)O)Br

Origin of Product

United States

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